molecular formula C15H7O16S3-3 B1259720 Quercetin 3,3',7-trissulfate(3-)

Quercetin 3,3',7-trissulfate(3-)

Cat. No.: B1259720
M. Wt: 539.4 g/mol
InChI Key: WWSKELVNYRIPTL-UHFFFAOYSA-K
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Description

Quercetin 3,3',7-trissulfate(3-) is a sulfated derivative of quercetin, a flavonol (3,3',4',5,7-pentahydroxyflavone) widely recognized for its antioxidant, anti-inflammatory, and anticancer properties . The sulfation at positions 3, 3', and 7 introduces three sulfate groups, significantly altering its physicochemical properties. Its molecular formula is C₁₅H₇O₁₆S₃, with an average mass of 539.385 Da . Sulfation enhances water solubility and bioavailability, addressing the inherent limitations of quercetin, such as poor solubility and rapid metabolism .

Properties

Molecular Formula

C15H7O16S3-3

Molecular Weight

539.4 g/mol

IUPAC Name

[2-hydroxy-5-(5-hydroxy-4-oxo-3,7-disulfonatooxychromen-2-yl)phenyl] sulfate

InChI

InChI=1S/C15H10O16S3/c16-8-2-1-6(3-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-3

InChI Key

WWSKELVNYRIPTL-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Quercetin 3,3',7-trissulfate(3-) exhibits significant anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action : Research indicates that quercetin interacts directly with DNA, inducing apoptosis in various cancer cell lines. For instance, studies have shown that quercetin treatment leads to S phase arrest followed by apoptosis in leukemic and breast cancer cells .
  • Case Study : In a study involving Ehrlich Ascites Carcinoma (EAC) in mice, treatment with quercetin resulted in a marked reduction in tumor volume compared to controls. The compound was administered at a dose of 1 mg/kg every third day, demonstrating its efficacy at relatively low concentrations .
Cell Line IC50 (μM) Effect
T47D (Breast Cancer)160Limited sensitivity
EAC (Mouse Model)1Significant tumor volume reduction

Anti-inflammatory Effects

Quercetin and its derivatives are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as asthma and cardiovascular diseases.

  • Mechanism of Action : Quercetin reduces the activation of inflammatory cells and mediators, thereby alleviating symptoms associated with asthma and other inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines .
  • Case Study : In vitro studies demonstrated that quercetin significantly reduced the release of inflammatory markers from human neutrophils, indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Quercetin has been noted for its antiviral properties against several viruses.

  • Mechanism of Action : The compound exhibits activity against herpes simplex virus type 1 and respiratory syncytial virus by interfering with viral replication processes .
  • Case Study : A study highlighted the effectiveness of quercetin in reducing viral load in infected cells, showcasing its potential as a therapeutic agent against viral infections.

Cardiovascular Health

Quercetin 3,3',7-trissulfate(3-) may contribute to cardiovascular health through its antioxidant properties.

  • Mechanism of Action : By scavenging free radicals and reducing oxidative stress, quercetin can help prevent endothelial dysfunction and improve vascular health.
  • Case Study : Clinical trials have indicated that quercetin supplementation can lead to improved blood pressure levels and endothelial function in individuals with hypertension .

Neuroprotective Effects

Emerging research suggests that quercetin may offer neuroprotective benefits.

  • Mechanism of Action : Quercetin's ability to cross the blood-brain barrier allows it to exert protective effects against neuroinflammation and oxidative stress associated with neurodegenerative diseases.
  • Case Study : Animal studies have shown that quercetin administration can reduce cognitive decline in models of Alzheimer's disease by decreasing amyloid-beta accumulation .

Comparison with Similar Compounds

Sulfated Quercetin Derivatives

Sulfation patterns critically influence bioactivity. Key derivatives include:

Compound Sulfation Sites Molecular Weight (Da) Key Properties Reference
Quercetin 3,3',7-trissulfate(3-) 3, 3', 7 539.385 Enhanced solubility; retained/modified antioxidant and anticancer activity
Quercetin 3-sulfate 3 394.29 Improved solubility; moderate anticancer activity (IC₅₀: 27.6 μM in MCF-7 cells)
Quercetin 3,3'-disulfate 3, 3' 494.33 Isolated from Leea guineensis; structural analog with uncharacterized bioactivity
Quercetin 3,3',4'-trisulfate 3, 3', 4' 539.385 Found in Leea species; potential tissue-specific effects

Key Findings :

  • Sulfation at position 3 is common across derivatives, but additional sulfation (e.g., 3', 7) modulates solubility and target specificity .
  • Quercetin 3,3',7-trissulfate(3-) and 3,3',4'-trisulfate share molecular weights but differ in sulfation sites, suggesting divergent biological interactions .
  • In MCF-7 breast cancer cells, quercetin 3'-sulfate (Q3'S) showed 70% apoptosis induction at 100 μM, slightly lower than quercetin (Que) but higher than glucuronidated forms (Q3G) .

Non-Sulfated Flavonoids and Derivatives

Compared to structurally related flavonoids:

Compound Key Structural Features Bioactivities Reference
Quercetin 5 hydroxyl groups (3,3',4',5,7) Antioxidant (IC₅₀: 23.1 μM in MCF-7), anti-inflammatory, moderate anticancer
Kaempferol 4 hydroxyl groups (3,4',5,7) Anticancer, cardioprotective; lower antioxidant capacity vs. quercetin
Myricetin 6 hydroxyl groups (3,3',4',5,5',7) Strong antioxidant; anti-inflammatory; limited bioavailability
Fisetin 4 hydroxyl groups (3,3',4',7) Similar antioxidant profile to quercetin; distinct hydroxylation pattern
Quercetin 3,3',4',7-tetramethylether Methylation at 3,3',4',7 Reduced polarity; potential for enhanced membrane permeability

Key Findings :

  • Hydroxylation vs. Sulfation : Myricetin’s additional hydroxyl groups enhance antioxidant activity but reduce bioavailability compared to sulfated quercetin derivatives .
  • Methylation : Quercetin 3,3',4',7-tetramethylether (logP: 2.897) is more lipophilic than sulfated derivatives, favoring blood-brain barrier penetration but reducing water solubility .

Anticancer Activity

Compound IC₅₀ in MCF-7 Cells (μM) Apoptosis Induction (100 μM) Mechanism Reference
Quercetin 23.1 70.8% ROS-dependent apoptosis, S-phase arrest
Quercetin 3'-sulfate 27.6 58.2% Similar to quercetin, reduced potency
Quercetin 3-glucuronide 73.2 48.0% Least active due to glucuronidation
Resveratrol N/A High Apoptosis via SIRT1 activation

Antioxidant Capacity

  • Quercetin metabolites (including sulfated forms) inhibit LDL oxidation 4× more effectively than trolox .
  • Quercetin 3,3',7-trissulfate(3-) is hypothesized to retain radical-scavenging activity due to residual hydroxyl groups at 4' and 5 positions .

Preparation Methods

Enzyme Sources and Specificity

The biosynthesis of quercetin 3,3',7-trissulfate(3−) in plants such as Flaveria bidentis relies on position-specific sulfotransferases (SOTs). These enzymes catalyze the sequential transfer of sulfate groups from 3'-phosphoadenylyl sulfate (PAPS) to quercetin and its partially sulfated intermediates. The key enzyme, quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28), selectively sulfates the 7-hydroxyl group of quercetin 3,3'-bissulfate to yield the trissulfated product. Recombinant expression of flavonol sulfotransferases in Escherichia coli has enabled large-scale production, with studies confirming the substrate specificity of these enzymes for quercetin derivatives.

Reaction Mechanism and Optimization

The enzymatic reaction follows a bi-bi kinetic mechanism:
$$
\text{PAPS} + \text{Quercetin 3,3'-bissulfate} \xrightarrow{\text{EC 2.8.2.28}} \text{Quercetin 3,3',7-trissulfate} + \text{Adenosine 3',5'-bisphosphate}
$$
Optimization studies reveal that reaction efficiency depends on pH (optimal range: 7.5–8.5), temperature (30–37°C), and PAPS concentration. Time-course analyses demonstrate that prolonged incubation (>5 hours) risks hydrolysis of sulfated products, necessitating precise timing.

Chemoenzymatic Approaches

Arylsulfotransferase (AST)-Mediated Sulfation

Arylsulfotransferase from Desulfitobacterium hafniense has been employed to sulfate quercetin derivatives using p-nitrophenyl sulfate (p-NPS) as a sulfate donor. This method avoids the need for PAPS, reducing costs. Key steps include:

  • Substrate Preparation : Quercetin 3,3'-bissulfate is synthesized via prior sulfation steps.
  • Enzymatic Sulfation : AST transfers sulfate from p-NPS to the 7-position, achieving ~70% conversion efficiency under optimized conditions.
  • Purification : Gel chromatography (Sephadex LH-20) isolates the trissulfate, with yields exceeding 100 mg per batch.

Alternative Sulfate Donors

Testing of donors like N-hydroxysuccinimide sulfate showed limited efficacy, with only 67% conversion, while N-phthalimide sulfate failed to produce detectable sulfates.

Challenges in Chemical Synthesis

Chemical synthesis of quercetin 3,3',7-trissulfate(3−) is hindered by:

  • Selectivity Issues : Sequential sulfation requires protecting groups to prevent undesired reactions, increasing complexity.
  • Instability : Sulfate esters hydrolyze under acidic conditions, complicating isolation.
  • Low Yields : Early attempts using SO₃-triethylamine complexes yielded <16% pure product due to byproduct formation.

Analytical Characterization Techniques

Structural Elucidation

  • NMR Spectroscopy : Downfield shifts in ¹³C NMR (e.g., C-3 at δ 136.5 ppm) confirm sulfation positions.
  • Mass Spectrometry : HR-ESI-MS shows [M-H]⁻ peaks at m/z 538.4, consistent with the molecular formula C₁₅H₉O₁₆S₃.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 370 nm) resolve sulfated derivatives.
  • Electrophoresis : Capillary electrophoresis verifies anionicity due to sulfate groups.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Enzymatic (SOTs) 85–90 ≥95 Moderate High
Chemoenzymatic (AST) 70–75 ≥90 High Moderate
Chemical Synthesis <20 <80 Low Low

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Quercetin 3,3',7-trissulfate(3-) in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. A parametric template should include chromatographic parameters (e.g., column type, mobile phase gradient, flow rate), while a sample preparation template should detail extraction solvents (e.g., methanol/water mixtures) and purification steps. Statistical validation (e.g., linearity, LOD/LOQ) ensures reproducibility . For natural sources, column chromatography and spectroscopic techniques (NMR, UV) are critical for isolating and identifying the compound from plants like Leea guineensis .

Q. How can the sulfation pattern of Quercetin 3,3',7-trissulfate(3-) be confirmed experimentally?

  • Methodology : Sulfation sites (positions 3, 3', and 7) are confirmed via tandem MS (e.g., ESI-MS/MS fragmentation patterns) and nuclear magnetic resonance (NMR) spectroscopy. Compare fragmentation profiles with known standards (e.g., quercetin monosulfates or disulfates) . Sulfation at the 3' position distinguishes this compound from metabolites like quercetin-3-sulfate .

Q. What are the primary challenges in synthesizing Quercetin 3,3',7-trissulfate(3-)?

  • Methodology : Selective sulfation at multiple hydroxyl groups requires protecting/deprotecting strategies to avoid over-sulfation. Enzymatic sulfation using sulfotransferases or chemical sulfation with sulfur trioxide complexes (e.g., pyridine-SO₃) under controlled pH and temperature conditions is critical. Purification via ion-exchange chromatography resolves sulfation isomers .

Advanced Research Questions

Q. How does the sulfation of quercetin influence its antitumor activity compared to non-sulfated analogs?

  • Methodology : Compare IC₅₀ values and apoptosis induction across derivatives. For example, quercetin-3-sulfate (IC₅₀ = 23.1 μM in MCF-7 cells) shows stronger activity than trisulfated forms due to reduced steric hindrance in cellular uptake. Use flow cytometry to assess cell-cycle arrest (S-phase) and ROS-dependent apoptosis pathways. Structure-activity relationships (SAR) indicate that sulfation at 3' and 7 positions may reduce membrane permeability .

Q. What experimental models are suitable for studying the bioavailability of Quercetin 3,3',7-trissulfate(3-)?

  • Methodology : In vitro Caco-2 cell monolayers simulate intestinal absorption. Measure transepithelial electrical resistance (TEER) and apparent permeability coefficients (Papp). Compare with glucuronidated or methylated metabolites. Pharmacokinetic studies in rodents (e.g., plasma concentration-time profiles) using LC-MS/MS quantify systemic exposure. Sulfated derivatives typically exhibit lower bioavailability than aglycones due to rapid renal excretion .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodology : Conduct stability studies across pH 1–9 at 37°C, monitoring degradation via HPLC-UV. Use Arrhenius kinetics to predict shelf-life. Conflicting results may arise from differences in buffer composition (e.g., phosphate vs. citrate buffers). Statistical tools like ANOVA and principal component analysis (PCA) identify outliers in replicate experiments .

Key Considerations for Experimental Design

  • Chromatographic Optimization : Adjust mobile phase polarity (e.g., acetonitrile/0.1% formic acid) to resolve sulfated quercetin isomers .
  • Cell-Based Assays : Include ROS scavengers (e.g., N-acetylcysteine) to validate oxidative stress-mediated apoptosis .
  • Synthesis Validation : Cross-validate sulfation sites using both enzymatic and chemical synthesis routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3,3',7-trissulfate(3-)
Reactant of Route 2
Quercetin 3,3',7-trissulfate(3-)

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